Cytotoxicity of Chondramide B vs. Jasplakinolide and Cytochalasin D in L929 Murine Fibroblasts
In a direct head-to-head comparison using L929 murine fibroblast cells, Chondramide B exhibited superior cytotoxic potency compared to the reference actin-binding agents jasplakinolide and cytochalasin D [1]. The IC50 values obtained under identical tetrazolium salt reduction assay conditions demonstrate that Chondramide B achieves 50% growth inhibition at a lower concentration than either comparator.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Jasplakinolide: 35 nM; Cytochalasin D: 30 nM |
| Quantified Difference | Chondramide B is 1.4-fold more potent than jasplakinolide and 1.2-fold more potent than cytochalasin D |
| Conditions | L929 murine fibroblast cell line; tetrazolium salt reduction proliferation assay |
Why This Matters
This head-to-head data establishes Chondramide B as more potent than the most widely used actin-binding reference compound (jasplakinolide) in the same cell line, providing a quantitative basis for selecting it as a tool compound in cytotoxicity studies.
- [1] Sasse F, Kunze B, Gronewold TM, Reichenbach H. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton. J Natl Cancer Inst. 1998;90(20):1559-63. doi:10.1093/jnci/90.20.1559. PMID: 9790549. View Source
